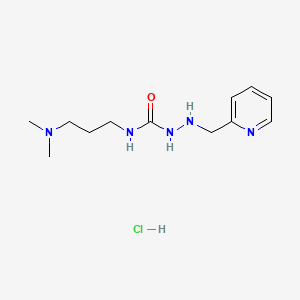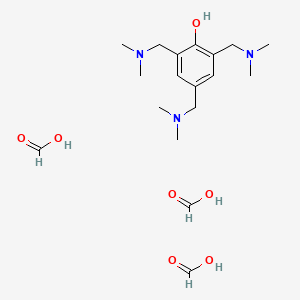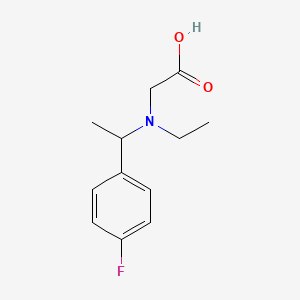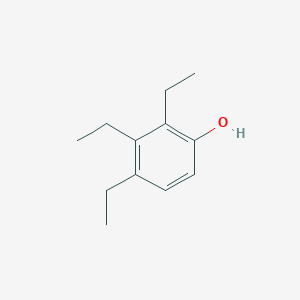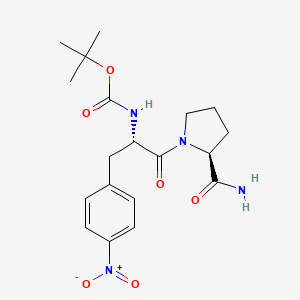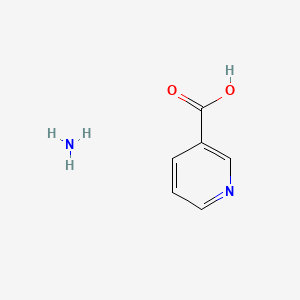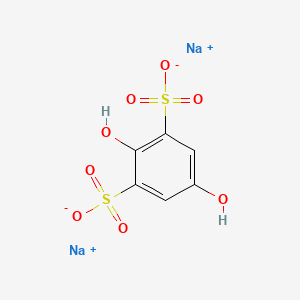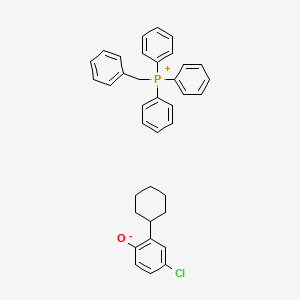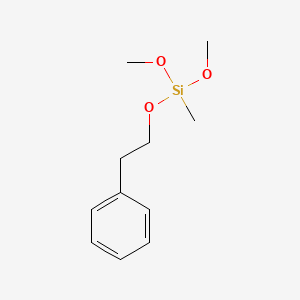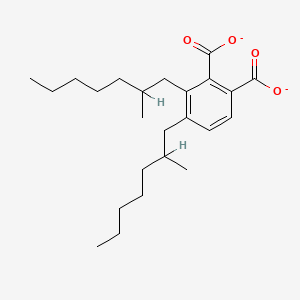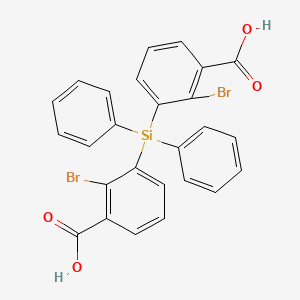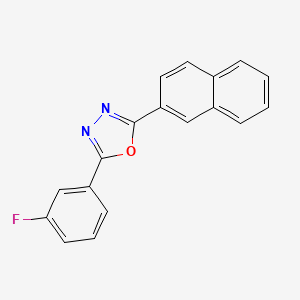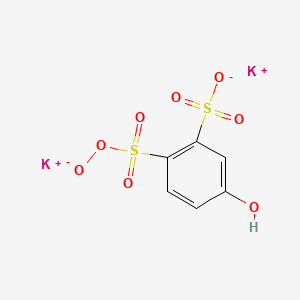
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is a chemical compound with the molecular formula C6H4K2O8S2. It is known for its unique structure, which includes two potassium ions and a benzene ring substituted with hydroxyl and sulfonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate typically involves the sulfonation of hydroquinone or resorcinol, followed by neutralization with potassium hydroxide. The reaction conditions include:
Sulfonation: Hydroquinone or resorcinol is treated with sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for sulfonation and neutralization.
Purification: The product is purified through crystallization or filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone or resorcinol derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone or resorcinol derivatives
Substitution: Alkylated or acylated benzene derivatives
Aplicaciones Científicas De Investigación
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, stabilize protein structures, and scavenge free radicals, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium 2,5-dihydroxybenzenedisulphonate
- Dipotassium 3,6-dihydroxybenzenedisulphonate
- Sodium 2,5-dihydroxybenzenedisulphonate
Uniqueness
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in research and industry.
Propiedades
Número CAS |
51854-64-9 |
|---|---|
Fórmula molecular |
C6H4K2O8S2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
dipotassium;5-hydroxy-2-oxidooxysulfonylbenzenesulfonate |
InChI |
InChI=1S/C6H6O8S2.2K/c7-4-1-2-5(16(12,13)14-8)6(3-4)15(9,10)11;;/h1-3,7-8H,(H,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
GBWWSLXSSAKQFP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])S(=O)(=O)O[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



